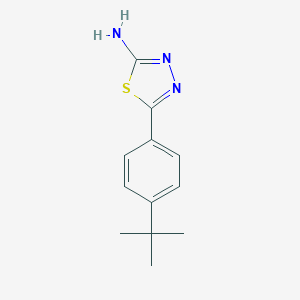

2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(13)16-10/h4-7H,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVOCASZWAUYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327996 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808187 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100987-04-0 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide on the Crystal Structure of 2-Amino-5-Aryl-1,3,4-Thiadiazoles for Drug Development Professionals

An illustrative analysis based on the crystal structure of the closely related compound, 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole.

Introduction: The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The spatial arrangement of atoms and the intermolecular interactions within the crystalline state of these compounds are pivotal for understanding their physicochemical properties, such as solubility and stability, and for designing new, more potent drug candidates. This guide provides a detailed analysis of the crystal structure of 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole, a close structural analogue to 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole, offering key insights for researchers, scientists, and drug development professionals.

Molecular and Crystal Structure Analysis

The crystal structure of 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole reveals a planar thiadiazole ring. The phenyl ring is twisted with respect to the thiadiazole ring, with a dihedral angle of 31.19 (18)°.[1][2] This non-planar conformation is a common feature in many 2,5-disubstituted 1,3,4-thiadiazoles and influences the overall molecular packing and intermolecular interactions.

The crystal packing is primarily stabilized by intermolecular N—H⋯N hydrogen bonds, a characteristic interaction for this class of compounds.[1][2] These hydrogen bonds create a robust network, influencing the crystal lattice's stability and physical properties.

Crystallographic Data

The following table summarizes the key crystallographic data for 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole.[1]

| Parameter | Value |

| Empirical Formula | C₉H₉N₃S |

| Formula Weight | 191.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.284 (3) |

| b (Å) | 7.3730 (15) |

| c (Å) | 11.263 (2) |

| β (°) | 109.09 (3) |

| Volume (ų) | 964.0 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| CCDC Number | 731230[3] |

Selected Bond Lengths and Angles

The intramolecular geometry of the molecule is consistent with other 1,3,4-thiadiazole derivatives. The bond lengths within the thiadiazole ring indicate a delocalized electron system.

| Bond | Length (Å) | Angle | Angle (°) |

| S1-C2 | 1.725(4) | N3-C2-S1 | 114.9(3) |

| S1-C5 | 1.731(4) | N4-C5-S1 | 114.8(3) |

| N3-N4 | 1.373(4) | C5-N4-N3 | 111.4(3) |

| C2-N3 | 1.319(5) | C2-N3-N4 | 111.3(3) |

| C5-N4 | 1.323(5) | C6-C5-N4 | 122.9(4) |

| C2-N6 | 1.348(5) | ||

| C5-C6 | 1.469(5) |

Intermolecular Interactions and Supramolecular Assembly

The supramolecular architecture of 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole in the solid state is dominated by hydrogen bonding. The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring act as acceptors. Specifically, molecules are linked by N—H⋯N hydrogen bonds, which play a crucial role in the crystal's stability.[1]

Experimental Protocols

Synthesis of 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole

The synthesis of the title compound is typically achieved through the cyclization of a thiosemicarbazide with a corresponding carboxylic acid.[1]

Materials:

-

4-methylbenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride or other suitable dehydrating agent

-

Appropriate solvent (e.g., dioxane)

Procedure:

-

A solution of 4-methylbenzoic acid and thiosemicarbazide in a suitable solvent is prepared.

-

A dehydrating agent, such as phosphorus oxychloride, is added cautiously to the mixture.

-

The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then cooled, and the crude product is precipitated, often by pouring into cold water or an ice bath.

-

The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by least-squares methods against the experimental data.

Relevance in Drug Design and Development

A thorough understanding of the crystal structure of 2-amino-5-aryl-1,3,4-thiadiazole derivatives is crucial for several aspects of drug development:

-

Structure-Activity Relationship (SAR) Studies: The three-dimensional structure provides insights into how the molecule might interact with biological targets. The conformation of the aryl substituent relative to the thiadiazole ring can be critical for binding to a receptor or enzyme active site.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.

-

Formulation Development: The stability and dissolution properties of a solid dosage form are influenced by the crystal structure of the active pharmaceutical ingredient (API).

-

Lead Optimization: By understanding the intermolecular interactions that stabilize the crystal lattice, medicinal chemists can make informed decisions about molecular modifications to improve properties like solubility without disrupting the interactions necessary for biological activity.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole. These predictions are derived from the analysis of similar compounds, including 2-amino-5-phenyl-1,3,4-thiadiazole and other 5-substituted-2-amino-1,3,4-thiadiazoles. The numbering of the atoms corresponds to the chemical structure provided in the diagram below.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3', H-5' | ~ 7.5 - 7.7 | Doublet | 2H |

| H-2', H-6' | ~ 7.8 - 8.0 | Doublet | 2H |

| -NH₂ | ~ 7.0 - 7.5 | Broad Singlet | 2H |

| -C(CH₃)₃ | ~ 1.3 | Singlet | 9H |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 168 - 172 |

| C-5 | ~ 155 - 160 |

| C-1' | ~ 128 - 132 |

| C-2', C-6' | ~ 126 - 128 |

| C-3', C-5' | ~ 125 - 127 |

| C-4' | ~ 150 - 155 |

| -C (CH₃)₃ | ~ 34 - 36 |

| -C(C H₃)₃ | ~ 30 - 32 |

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters. The following is a detailed methodology for these experiments.

Sample Preparation

-

Solvent Selection : The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's resonances.[1][2][3] Common solvents for non-polar to moderately polar organic compounds include deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆). The selection should be based on the solubility of the compound.

-

Concentration : For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4] For ¹³C NMR, a higher concentration of 50-100 mg is often required to achieve a good signal-to-noise ratio in a reasonable time.[4]

-

Sample Purity : The sample should be free of particulate matter and paramagnetic impurities, as these can lead to broadened spectral lines and poor resolution.[2] Filtration of the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube is recommended.[1]

-

NMR Tube : A clean, high-quality 5 mm NMR tube should be used. Tubes should be thoroughly cleaned with an appropriate solvent (e.g., acetone) and dried prior to use to avoid contamination.[5]

-

Internal Standard : For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent at a concentration of 0.03-0.05% (v/v).

NMR Data Acquisition

-

Instrumentation : Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

-

Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically used.

-

Acquisition Time (at) : Typically 2-4 seconds.

-

Relaxation Delay (d1) : A delay of 1-5 seconds between pulses is common for qualitative spectra.

-

Number of Scans (ns) : For a sufficiently concentrated sample, 8-16 scans are usually adequate.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A standard proton-decoupled single-pulse experiment is used to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time (at) : Typically 1-2 seconds.

-

Relaxation Delay (d1) : A delay of 2-10 seconds is often necessary, especially for quaternary carbons which have longer relaxation times.

-

Number of Scans (ns) : A significantly larger number of scans (e.g., 1024 or more) is generally required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Visualizations

Chemical Structure and Atom Numbering

Caption: Structure of this compound.

General NMR Experimental Workflow

Caption: General workflow for NMR analysis.

References

FT-IR Spectroscopic Characterization of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FT-IR) spectroscopic characterization of the novel heterocyclic compound, 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole. This molecule is of significant interest in medicinal chemistry due to the prevalence of the 1,3,4-thiadiazole scaffold in a wide range of biologically active compounds. This document details the expected vibrational frequencies, provides a detailed experimental protocol for its synthesis and spectroscopic analysis, and presents a logical workflow for its characterization.

Molecular Structure and Predicted FT-IR Spectral Data

The structure of this compound incorporates three key functional groups that give rise to a characteristic infrared spectrum: a 2-amino-1,3,4-thiadiazole ring, a para-substituted phenyl ring, and a tert-butyl group. The vibrational frequencies of these groups can be predicted based on established literature values for similar compounds.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3350 - 3100 | Medium-Strong | N-H | Asymmetric and symmetric stretching of the primary amine |

| 3100 - 3000 | Medium-Weak | C-H | Aromatic stretching |

| 2960 - 2870 | Medium-Strong | C-H | Aliphatic stretching of the tert-butyl group |

| ~1640 | Strong | C=N | Stretching within the 1,3,4-thiadiazole ring |

| 1610 - 1580 | Medium-Strong | N-H | Bending (scissoring) of the primary amine |

| 1500 - 1400 | Medium | C=C | Aromatic ring stretching |

| 1365 | Strong | C-H | Symmetric bending of the tert-butyl group |

| 1260 | Medium | C-N | Stretching of the amine group |

| ~1050 | Medium | C-S | Stretching within the 1,3,4-thiadiazole ring |

| 830 | Strong | C-H | Out-of-plane bending for 1,4-disubstituted benzene |

Note: The exact peak positions may vary depending on the sample preparation and the physical state of the compound.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through the cyclization of a thiosemicarbazide with a carboxylic acid, a common method for preparing 2-amino-1,3,4-thiadiazoles.[1]

Materials:

-

4-tert-butylbenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

-

Dioxane or an appropriate solvent

-

Sodium hydroxide (NaOH) solution

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylbenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a minimal amount of dioxane.

-

Slowly add phosphorus oxychloride (2-3 equivalents) to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

-

Neutralize the acidic solution with a 10% aqueous sodium hydroxide solution until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash thoroughly with distilled water.

-

Purify the crude solid by recrystallization from hot ethanol to yield pure this compound as a crystalline solid.[2]

-

Dry the purified product in a vacuum oven. The melting point of the synthesized compound has been reported to be 251–253 °C.[2]

FT-IR Spectroscopic Analysis

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

KBr (Potassium Bromide) press and pellet holder

Procedure:

-

Take a small amount (1-2 mg) of the dried, purified this compound.

-

Grind the sample thoroughly with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a KBr pellet press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Process the resulting spectrum to identify the characteristic absorption bands and compare them with the predicted frequencies.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and FT-IR Characterization.

References

physical and chemical properties of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the 2-amino group and the 5-aryl substituent makes this class of compounds versatile for further chemical modifications and drug design. This document outlines a probable synthetic route, expected physicochemical characteristics, and a summary of the known biological activities of structurally similar compounds, providing a valuable resource for researchers interested in this molecule.

Synthesis

A common and effective method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a strong acid catalyst and dehydrating agent.[3][4]

Proposed Experimental Protocol

Reaction: Condensation and cyclization of 4-tert-butylbenzoic acid with thiosemicarbazide.

Reagents and Solvents:

-

4-tert-butylbenzoic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (or Polyphosphoric Acid or Phosphorus Oxychloride)

-

Ethanol (as a solvent, optional)

-

Sodium Bicarbonate solution (for neutralization)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-tert-butylbenzoic acid and thiosemicarbazide in a minimal amount of ethanol (optional).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with constant stirring.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities.

-

Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Physical and Chemical Properties

While specific experimental data for the target compound is unavailable, the general properties of 2-amino-5-aryl-1,3,4-thiadiazoles can be inferred.

Data Summary Table (Predicted)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₁₅N₃S |

| Molecular Weight | 233.33 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Expected to be a high-melting solid, typical for this class of compounds. |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. Limited solubility in water and nonpolar solvents. |

| Stability | Expected to be a stable compound under normal conditions.[5] |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the amino group and the aromatic thiadiazole ring.

-

Amino Group: The exocyclic amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and Schiff base formation. This allows for the synthesis of a wide range of derivatives.

-

Thiadiazole Ring: The 1,3,4-thiadiazole ring is aromatic and generally stable. The sulfur atom in the ring can impart good lipid solubility to the molecule.[1] Electrophilic substitution on the thiadiazole ring is generally difficult.

Biological Activity of Structurally Related Compounds

Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have been reported to possess a broad spectrum of biological activities.

-

Anticancer Activity: Numerous 2-amino-5-aryl-1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[6] The mechanism of action is often attributed to the induction of apoptosis.[6]

-

Antimicrobial Activity: This class of compounds has shown significant antibacterial and antifungal properties.[1][7] They have been found to be active against both Gram-positive and Gram-negative bacteria.[1] The substitution pattern on the phenyl ring can influence the antimicrobial spectrum.

-

Antiviral Activity: Some 2-amino-1,3,4-thiadiazole derivatives have been investigated for their antiviral properties, including activity against HIV.[8]

-

Other Activities: Various other biological activities have been reported for this scaffold, including anti-inflammatory, analgesic, and antitubercular activities.[2][9]

Due to the lack of specific studies on this compound, no specific signaling pathways can be detailed. However, based on the activities of related compounds, potential molecular targets could include enzymes and proteins involved in cell proliferation and microbial growth.

Conclusion

This compound is a molecule of significant interest for drug discovery and development, belonging to a class of compounds with proven biological potential. While specific experimental data for this particular derivative is sparse, this guide provides a solid foundation for researchers by outlining a reliable synthetic approach, predicting its key physicochemical properties, and summarizing the extensive biological activities of its structural analogs. Further investigation into the specific biological profile and mechanism of action of this compound is warranted and could lead to the development of novel therapeutic agents.

References

- 1. dovepress.com [dovepress.com]

- 2. chemmethod.com [chemmethod.com]

- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 5. isres.org [isres.org]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

Solubility Profile of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the expected solubility based on its chemical structure and provides detailed experimental protocols for its determination. The protocols described herein are standard methods for establishing a quantitative solubility profile, a critical parameter in drug discovery and development for assessing a compound's suitability for further formulation and in vivo studies.

Introduction

This compound is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The physicochemical properties, particularly solubility, are fundamental to the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. Understanding the solubility of this compound in various solvents is therefore a crucial first step in its preclinical evaluation.

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar 2-amino-1,3,4-thiadiazole core and a nonpolar 4-tert-butylphenyl substituent, suggests a solubility profile that will be highly dependent on the nature of the solvent.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amino group allows for hydrogen bonding, which may confer some solubility in polar protic solvents. However, the large, nonpolar tert-butylphenyl group is expected to significantly limit aqueous solubility. Solubility in alcohols like ethanol and methanol is predicted to be moderate.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are generally good at solvating polar molecules. It is anticipated that this compound will exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Due to the polar amino-thiadiazole moiety, the compound is expected to have low solubility in nonpolar solvents. However, some solubility might be observed in chlorinated solvents like dichloromethane due to its ability to interact with the aromatic ring.

Qualitative Solubility Data from Related Compounds

While quantitative data for the target compound is unavailable, the solvents used in the synthesis and purification of analogous 2-amino-5-aryl-1,3,4-thiadiazole derivatives can provide qualitative insights into its solubility.

| Solvent Category | Solvent | Observed Use in Synthesis of Analogs | Predicted Solubility |

| Polar Protic | Ethanol | Used for recrystallization of similar thiadiazole derivatives.[3] | Sparingly to Moderately Soluble, especially upon heating |

| Water | Used for precipitation of crude product.[3] | Poorly Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Used as a solvent for biological assays and NMR spectroscopy.[1][4] | Soluble |

| Tetrahydrofuran (THF) | Used as a reaction solvent for synthesis of thiadiazole derivatives. | Moderately Soluble | |

| Chlorinated | Dichloromethane | Mentioned as a solvent for a related chlorinated thiadiazole. | Sparingly Soluble |

| Chloroform | Mentioned as a solvent for a related chlorinated thiadiazole. | Sparingly Soluble |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is necessary. The following are standard protocols that can be employed.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent by evaporation.[5][6][7][8][9]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Visually confirm that excess solid remains, indicating a saturated solution.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette. To avoid precipitation, ensure the pipette is at the same temperature as the solution.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is fully evaporated, weigh the container with the dried solute.

-

The difference in weight gives the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

-

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. Gravimetric analysis - Wikipedia [en.wikipedia.org]

Theoretical DFT Calculations for 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole: An In-Depth Technical Guide

Abstract:

This technical guide provides a comprehensive overview of the theoretical investigation of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole using Density Functional Theory (DFT) calculations. The document outlines detailed computational methodologies for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and the generation of Molecular Electrostatic Potential (MEP) maps. The protocols and analyses presented are grounded in established computational practices for similar 1,3,4-thiadiazole derivatives, making this guide a valuable resource for researchers, scientists, and drug development professionals engaged in the computational study of novel heterocyclic compounds. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to enhance clarity and comprehension.

Introduction

2-Amino-1,3,4-thiadiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[1][2] The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the biological activity of these compounds. The introduction of a 4-tert-butylphenyl group is of particular interest as the bulky, lipophilic tert-butyl group can enhance membrane permeability and influence receptor binding.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular structure, reactivity, and spectroscopic properties.[3][4][5] By performing in-silico analysis, researchers can gain deep insights into the electronic structure and chemical behavior of molecules like this compound, thereby guiding synthetic efforts and expediting the drug discovery process.

This guide details a systematic computational workflow for the theoretical characterization of this compound.

Computational Methodologies

The theoretical investigation of this compound can be effectively carried out using a suite of DFT-based calculations. The following sections detail the recommended experimental protocols.

Software

All calculations can be performed using the Gaussian 09 or a more recent version of the software package. Visualization of the results can be achieved with GaussView, and NBO analysis is typically performed using the built-in NBO 3.1 program.

Geometry Optimization and Tautomerism

A critical first step in the computational study of 2-amino-1,3,4-thiadiazoles is the consideration of tautomerism. The 2-amino-1,3,4-thiadiazole moiety can exist in different tautomeric forms, primarily the amino and imino forms.[1][6] It is essential to perform geometry optimization for all possible tautomers to identify the most stable structure. For this compound, the primary tautomers to consider are the amino and imino forms.

Protocol:

-

Construct the initial 3D structures of the amino and imino tautomers of this compound.

-

Perform geometry optimization for each tautomer in the gas phase using the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional with the 6-311++G(d,p) basis set.[1][7]

-

Confirm that the optimized structures correspond to true energy minima by performing vibrational frequency calculations at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Compare the total electronic energies of the optimized tautomers to determine the most stable form.

Caption: Workflow for Geometry Optimization and Tautomer Identification.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational model.

Protocol:

-

Using the optimized geometry of the most stable tautomer, perform a vibrational frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

-

Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental values. Therefore, it is recommended to scale the calculated frequencies using an appropriate scaling factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)).

-

Assign the calculated vibrational modes to specific bond stretches, bends, and torsions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties.[8] The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability.[5]

Protocol:

-

Extract the energies of the HOMO and LUMO from the output of the geometry optimization calculation.

-

Calculate the HOMO-LUMO energy gap using the formula: ΔE = ELUMO - EHOMO.

-

Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides detailed insights into intramolecular and intermolecular bonding and interactions.[7] It allows for the investigation of charge transfer, hyperconjugative interactions, and bond strengths.

Protocol:

-

Perform NBO analysis on the optimized structure using the NBO program integrated into Gaussian.

-

Analyze the output to identify significant donor-acceptor interactions and their stabilization energies (E(2)). This is particularly useful for understanding the delocalization of electron density within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.

Protocol:

-

Generate the MEP map for the optimized geometry.

-

Analyze the color-coded map: red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green regions are neutral.

Caption: Core DFT Analyses for Molecular Characterization.

Data Presentation

The quantitative results from the DFT calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | Calculated Value | ||

| C-N | Calculated Value | ||

| N-N | Calculated Value | ||

| C-C (ring) | Calculated Value | ||

| C-C (tert-butyl) | Calculated Value | ||

| S-C-N | Calculated Value | ||

| C-N-N | Calculated Value | ||

| Phenyl-Thiadiazole |

Table 2: Calculated Vibrational Frequencies

| Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Assignment |

| ν(N-H) | Calculated Value | Calculated Value | NH2 stretch |

| ν(C=N) | Calculated Value | Calculated Value | Thiadiazole ring stretch |

| ν(C-S) | Calculated Value | Calculated Value | Thiadiazole ring stretch |

| δ(N-H) | Calculated Value | Calculated Value | NH2 bend |

| Aromatic C-H stretch | Calculated Value | Calculated Value | Phenyl ring C-H stretch |

Table 3: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| EHOMO | Calculated Value |

| ELUMO | Calculated Value |

| Energy Gap (ΔE) | Calculated Value |

Table 4: NBO Analysis - Second-Order Perturbation Theory

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C=N) | Calculated Value |

| π(C=C) | π(C=N) | Calculated Value |

| σ(C-H) | σ*(C-N) | Calculated Value |

Expected Outcomes and Interpretation

Based on studies of similar 2-amino-1,3,4-thiadiazole derivatives, the following outcomes can be anticipated for this compound:

-

Structural Properties: The thiadiazole and phenyl rings are likely to be nearly coplanar to maximize π-conjugation. The bond lengths and angles will be consistent with those of other 5-aryl-2-amino-1,3,4-thiadiazoles.

-

Vibrational Spectra: The characteristic vibrational modes will include N-H stretching of the amino group, C=N and C-S stretching of the thiadiazole ring, and various modes associated with the substituted phenyl ring.

-

Electronic Properties: The HOMO is expected to be localized primarily on the 2-amino-1,3,4-thiadiazole moiety, indicating its role as the primary electron donor. The LUMO may be distributed across the entire π-system, including the phenyl ring. The HOMO-LUMO gap will provide insights into the molecule's reactivity and potential as a bioactive agent.

-

Reactivity: The MEP map will likely show the most negative potential around the nitrogen atoms of the thiadiazole ring and the amino group, suggesting these are the primary sites for electrophilic attack. The hydrogen atoms of the amino group will be the most positive regions.

Conclusion

This technical guide outlines a robust computational workflow for the theoretical investigation of this compound using DFT calculations. By following the detailed methodologies for geometry optimization, vibrational analysis, FMO analysis, NBO analysis, and MEP mapping, researchers can obtain a comprehensive understanding of the structural, electronic, and reactive properties of this molecule. The insights gained from these theoretical studies are invaluable for guiding the rational design and development of new 1,3,4-thiadiazole-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science [anjs.edu.iq]

- 5. article.sapub.org [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

The Versatile Scaffold: Unlocking the Therapeutic Potential of 2-Amino-1,3,4-Thiadiazole Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad and potent biological activities. Its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth overview of the current research, focusing on the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these promising compounds.

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of 2-amino-1,3,4-thiadiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways that are crucial for cancer cell proliferation and survival.

One notable derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been shown to inhibit the proliferation of human non-small cell lung carcinoma (A549) cells.[1] This inhibition is achieved through the suppression of the extracellular signal-regulated kinase (ERK) pathway, a critical component of the MAPK signaling cascade that regulates cell growth and division.[1]

Quantitative Anticancer Data

The cytotoxic effects of various 2-amino-1,3,4-thiadiazole derivatives have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a more potent compound.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [2] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [2] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [3] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [3] |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | Not specified, but showed significant activity | [4] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [4] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-amino-1,3,4-thiadiazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Inhibition of the ERK1/2 Pathway

The following diagram illustrates the simplified ERK1/2 signaling pathway and the point of inhibition by certain 2-amino-1,3,4-thiadiazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of novel antimicrobial agents. These compounds have demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][7] The presence of different substituents on the thiadiazole ring significantly influences their antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The antimicrobial activity of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Fluorinated and chlorinated derivatives (8a, 8b) | S. aureus, B. subtilis | 20-28 | [8] |

| p-chlorophenyl derivative (19) | S. aureus | 62.5 | [8] |

| Tris-2,5-disubstituted 1,3,4-thiadiazole (26) | Gram-positive and Gram-negative bacteria, Fungi | 8-31.25 | [8] |

| Compound 4c | Bacillus subtilis | 0.12 | [9] |

| Compound 9a | Bacillus subtilis | 0.12 | [9] |

| Compound 8b | Proteus vulgaris | 7.81 | [9] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Procedure:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Uniformly spread the microbial suspension over the entire surface of the agar plate using a sterile cotton swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.

-

Compound Application: Add a specific volume (e.g., 100 µL) of the 2-amino-1,3,4-thiadiazole derivative solution (at a known concentration) into each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) should be included on separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

Experimental Workflow: Antimicrobial Screening

The following diagram outlines the typical workflow for screening the antimicrobial activity of 2-amino-1,3,4-thiadiazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several 2-amino-1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a classical and widely used assay to screen for acute anti-inflammatory activity.

Quantitative Anti-inflammatory Data

The anti-inflammatory effect is typically measured as the percentage of inhibition of paw edema compared to a control group.

| Compound/Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Compound 6f | 150 | 44 | [10] |

| Other derivatives | 150 | 35-44 | [10] |

| Imidazo[2,1-b][5][6][11]thiadiazole derivative 5c | Not specified | Better than diclofenac | [12] |

| Imidazo[2,1-b][5][6][11]thiadiazole derivatives 5h, 5j | Not specified | Better than diclofenac | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema

Principle: The subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is an indication of its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group), including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the 2-amino-1,3,4-thiadiazole derivatives.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle only.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Other Notable Biological Activities

Beyond the major areas highlighted above, 2-amino-1,3,4-thiadiazole derivatives have shown promise in other therapeutic areas:

-

Antiviral Activity: These compounds have been evaluated for their activity against various viral strains, including HIV.[14][15]

-

Antidiabetic Activity: Certain derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential in the management of type 2 diabetes.

Experimental Protocol: α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol. The amount of p-nitrophenol produced is measured spectrophotometrically, and a decrease in its formation indicates enzyme inhibition.

Procedure:

-

Reagent Preparation: Prepare solutions of α-glucosidase, pNPG, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Reaction Mixture: In a 96-well plate, add the buffer, the test compound solution at various concentrations, and the α-glucosidase solution. Incubate this mixture for a short period (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: Add the pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the wells at 405 nm.

-

Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration and determine the IC50 value.

Conclusion

The 2-amino-1,3,4-thiadiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into its derivatives has revealed a broad spectrum of biological activities, with significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this important class of compounds. The elucidation of their mechanisms of action, particularly their impact on key signaling pathways, will continue to drive the rational design of more potent and selective 2-amino-1,3,4-thiadiazole-based drugs.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. In vitro α-glucosidase inhibitory assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles

The 2-amino-5-aryl-1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides a comprehensive literature review of the core synthetic strategies for this important class of compounds, targeting researchers and professionals in drug development. It details common synthetic pathways, provides generalized experimental protocols, summarizes quantitative data, and illustrates the chemical transformations.

Core Synthetic Methodologies

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is primarily achieved through several key cyclization strategies. The most prevalent methods start from either thiosemicarbazide and an aromatic carboxylic acid or from an aryl aldehyde-derived thiosemicarbazone.

Cyclization of Thiosemicarbazide with Aromatic Carboxylic Acids

This is one of the most direct and widely used methods for constructing the 1,3,4-thiadiazole ring. The reaction involves the condensation and subsequent cyclodehydration of thiosemicarbazide with an appropriately substituted aromatic carboxylic acid. The efficiency of this reaction is highly dependent on the choice of the condensing or cyclizing agent.

Reaction Pathway:

A nucleophilic attack from the nitrogen of thiosemicarbazide onto the carboxylic acid's carbonyl carbon initiates the reaction. This is followed by a dehydration-mediated cyclization to form the final thiadiazole ring.[4]

Generalized Experimental Protocols:

-

Method A: Using Phosphorus Oxychloride (POCl₃) or Phosphorus Pentachloride (PCl₅) A mixture of an aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1 to 1.2 equivalents) is treated with a dehydrating agent like phosphorus oxychloride or phosphorus pentachloride (1 to 1.2 equivalents).[5][6] In some variations, the reaction is performed as a solid-phase reaction at room temperature by grinding the components together.[5][6] The reaction mixture is typically allowed to stand, after which the crude product is neutralized with an alkaline solution (e.g., sodium carbonate) to a pH of 8-8.2, filtered, dried, and recrystallized from a suitable solvent like a DMF/water mixture.[5]

-

Method B: Using Strong Acids (H₂SO₄ / Polyphosphoric Acid) Thiosemicarbazide and a substituted benzoic acid are reacted in the presence of a strong acid catalyst.[7] Concentrated sulfuric acid can be used as both a catalyst and a solvent.[7] An improved method utilizes a mixture of sulfuric acid and polyphosphoric acid (PPA) for the cyclodehydration, which has been reported to give higher yields.[8] The reaction is typically heated, and upon completion, the mixture is poured into ice water to precipitate the product, which is then filtered and purified.

Oxidative Cyclization of Thiosemicarbazones

This two-step approach first involves the synthesis of an intermediate thiosemicarbazone, which is then cyclized in the presence of an oxidizing agent. This method is particularly useful due to the typically high yields and the ready availability of a wide variety of aromatic aldehydes.

Reaction Pathway:

First, an aromatic aldehyde is condensed with thiosemicarbazide to form the N-arylidenethiosemicarbazide (thiosemicarbazone). This intermediate then undergoes an intramolecular oxidative cyclization to form the C-S bond, yielding the final thiadiazole product.

Generalized Experimental Protocol:

-

Method C: Using Ferric Chloride (FeCl₃) An aromatic aldehyde (1 equivalent) is reacted with thiosemicarbazide (1 equivalent) in a solvent like ethanol, often with a catalytic amount of acid, to form the thiosemicarbazone.[7][9] After formation, the intermediate is treated with an oxidizing agent, typically ferric chloride (FeCl₃), and heated.[9][10] The reaction is monitored by TLC. Upon completion, the product is isolated by pouring the reaction mixture into water, followed by filtration and recrystallization.

One-Pot Synthesis Variations

To improve efficiency and reduce waste, several one-pot synthetic procedures have been developed. These methods combine multiple reaction steps without the isolation of intermediates.

-

Method D: One-Pot Reaction of Aldehyde, Hydrazine, and Isothiocyanate A one-pot synthesis can be achieved by refluxing an aryl aldehyde, hydrazine hydrate, and an aryl isothiocyanate in a solvent like methanol. The reaction is followed by oxidative cyclization with an agent such as ferric ammonium sulfate to yield 2-arylamino-5-aryl-1,3,4-thiadiazoles.[11][12]

Quantitative Data Summary

The choice of synthetic route and reaction conditions significantly impacts the yield of the final product. The following table summarizes quantitative data reported in the literature for various synthetic approaches.

| Method | Starting Materials | Catalyst / Reagent | Conditions | Yield (%) | Reference(s) |

| A | Thiosemicarbazide, Aromatic Carboxylic Acid | PCl₅ or POCl₃ | Solid-phase, grinding, room temp. | >91% | [5][6] |

| B | Thiosemicarbazide, Aliphatic/Aromatic Acid | H₂SO₄ / Polyphosphoric Acid | Heating (e.g., 105°C) | High | [8] |

| C | Thiosemicarbazone (from Ar-CHO + Thiosemicarbazide) | FeCl₃ | Heating (e.g., 80°C in aqueous suspension) | Good | [9][10] |

| C | Thiosemicarbazone | Iodine (I₂) | Transition-metal-free | Moderate to Good | [13][14] |

| D | Aryl Aldehyde, Hydrazine Hydrate, Aryl Isothiocyanate | Ferric Ammonium Sulfate | Reflux in Methanol | Good | [11][12] |

| - | Aralkyl Carboxylic Acid, Thiosemicarbazide | Ionic Liquid | Dehydration Cyclization | - | [15] |

Conclusion

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is well-established, with the primary routes involving the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids or the oxidative cyclization of thiosemicarbazones. Recent advancements focus on developing more efficient, one-pot, and environmentally friendly methods, such as solid-state reactions and the use of novel catalysts like ionic liquids. The high yields reported for methods utilizing phosphorus halides or strong acid mixtures make them robust choices for laboratory and potential scale-up synthesis. The selection of a specific synthetic strategy will depend on the availability of starting materials, desired substitution patterns, and considerations for reaction conditions and scalability.

References

- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. eijbps.com [eijbps.com]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 6. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. One-pot synthesis and anticancer studies of 2-arylamino-5-aryl-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 13. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 15. CN118255729A - A method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-5-tert-butyl-1,3,4-thiadiazole

CAS Number: 39222-73-6

This technical guide provides a comprehensive overview of 2-Amino-5-tert-butyl-1,3,4-thiadiazole, a versatile heterocyclic compound with significant potential in various scientific and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications, supported by experimental protocols and data presented in a clear, structured format.

Compound Properties and Identification

2-Amino-5-tert-butyl-1,3,4-thiadiazole is a stable, white crystalline solid. The presence of the tert-butyl group enhances its stability and solubility, making it a valuable intermediate in the synthesis of bioactive compounds.

| Property | Value |

| CAS Number | 39222-73-6 |

| Molecular Formula | C₆H₁₁N₃S |

| Molecular Weight | 157.24 g/mol |

| Melting Point | 183-188 °C |

| Appearance | White to pale yellow crystalline powder |

| Purity | ≥97% |

| Synonyms | 5-tert-butyl-1,3,4-thiadiazol-2-amine |

Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

A detailed experimental protocol for the synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole is provided below.

Experimental Protocol: Synthesis

Materials:

-

Pivalic acid (4.4 moles)

-

Dioxane (1500 ml)

-

Thiosemicarbazide (4.0 moles)

-

Phosphorus oxychloride (5.0 moles)

-

50% aqueous sodium hydroxide (450 ml)

-

Hot water

-

Ice

Equipment:

-

Three-liter reaction flask

-

Power stirrer

-

Heating mantle

-

Dropping funnel

-

Thermometer

-

Water-cooled condenser

-

Vacuum filter

Procedure:

-

Charge the reaction flask with 449 g (4.4 moles) of pivalic acid and 1500 ml of dioxane.

-

To the stirred solution, add 364 g (4.0 moles) of thiosemicarbazide.

-

Charge the dropping funnel with 765 g (5.0 moles) of phosphorus oxychloride and add it to the well-stirred solution in the reaction vessel.

-

Stir and heat the reaction mixture to 95°-100°C.

-

Continue heating until the evolution of hydrogen chloride is complete.

-

Cool the mixture and remove the liquid phase by decantation.

-

Add sufficient hot water to dissolve the residue in the flask.

-

With ice-bath cooling and agitation, slowly add 450 ml of 50% aqueous sodium hydroxide.

-

Cool the mixture to 20°C.

-

Collect the product on a vacuum filter.

-

Wash the filter cake with water and dry.

Yield: 404 g (64.2%) of 2-amino-5-tert-butyl-1,3,4-thiadiazole with a melting point of 187°-188°C.

Synthesis Workflow```dot

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole have been reported to possess antibacterial and antifungal properties.

Quantitative Data for 2-Amino-1,3,4-thiadiazole Derivatives (Analogues)

| Derivative | Microorganism | MIC (µg/mL) |

| p-chlorophenyl derivative | S. aureus | 62.5 |

| Tris-1,3,4-thiadiazole derivative | Gram-positive bacteria | Good activity |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | Gram-positive & Gram-negative bacteria, Fungi | 8 - 31.25 |

| Phenylamino derivative | C. albicans | 36.3 |

| 2,4-dichlorophenylamino derivative | C. albicans | 32.6 |

Industrial Applications

Beyond pharmaceuticals, 2-Amino-5-tert-butyl-1,3,4-thiadiazole and its analogues have applications in materials science and agrochemicals.

Corrosion Inhibition

2-amino-1,3,4-thiadiazole derivatives have been investigated as effective corrosion inhibitors for various metals in acidic media. The proposed mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer.

Quantitative Data for 2-Amino-1,3,4-thiadiazole Derivatives (Analogues)

| Derivative | Metal | Medium | Inhibition Efficiency (%) |

| 2-amino-5-ethyl-1,3,4-thiadiazole | 304 Stainless Steel | Dilute HCl | 74.2 (Polarization) |

| 2-amino-5-ethyl-1,3,4-thiadiazole | Mild Steel | HCl | 97 (Polarization) |

| 2-amino-5-phenyl-1,3,4-thiadiazole | Mild Steel | H₂SO₄ | 98 |

Experimental Protocol: Potentiodynamic Polarization

Materials:

-

Working electrode (e.g., mild steel)

-

Counter electrode (e.g., platinum)

-

Reference electrode (e.g., saturated calomel electrode)

-

Corrosive medium (e.g., 1 M HCl)

-

2-Amino-5-tert-butyl-1,3,4-thiadiazole (various concentrations)

Equipment:

-

Potentiostat/Galvanostat

-

Electrochemical cell

Procedure:

-

Prepare solutions of the corrosive medium with and without different concentrations of the inhibitor.

-

Immerse the electrodes in the test solution and allow the open circuit potential to stabilize.

-

Scan the potential from a cathodic to an anodic potential at a slow scan rate (e.g., 1 mV/s).

-

Record the resulting current density.

-

Plot the polarization curve (log current density vs. potential).

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] * 100

Agrochemicals

2-Amino-5-tert-butyl-1,3,4-thiadiazole has been noted for its potential as a plant growth regulator. [1][2]While specific studies on this compound are not widely available, other 1,3,4-thiadiazole derivatives have been shown to exhibit protective activity against plant viruses like the Tobacco Mosaic Virus (TMV).

Conclusion

2-Amino-5-tert-butyl-1,3,4-thiadiazole is a compound of significant interest due to the diverse biological and industrial applications of its structural class. The detailed synthesis protocol provided herein allows for its efficient production for further research. While quantitative data on the specific biological activities of the tert-butyl derivative is still emerging, the extensive research on related 2-amino-1,3,4-thiadiazole analogues suggests a high potential for its use in the development of novel anticancer agents, antimicrobial drugs, corrosion inhibitors, and agrochemicals. Further investigation into the specific mechanisms and efficacy of 2-Amino-5-tert-butyl-1,3,4-thiadiazole is warranted to fully realize its potential.

References

A Comprehensive Technical Guide to 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

This technical guide provides an in-depth overview of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, a representative synthesis protocol, and an overview of the biological activities associated with this class of compounds.

Physicochemical Properties

The molecular formula and weight of this compound have been determined based on its chemical structure. For comparative purposes, the properties of structurally related analogs are also presented in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂H₁₅N₃S | 233.33 |

| 2-Amino-5-tert-butyl-1,3,4-thiadiazole | C₆H₁₁N₃S | 157.24[1] |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | C₈H₇N₃S | 177.23[2] |

| 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole | C₉H₉N₃S | 191.26[3] |

| 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | C₈H₆N₄O₂S | 222.22[4] |

Synthesis Methodology

A general and established method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of an appropriate aromatic carboxylic acid with thiosemicarbazide.[5] A detailed protocol for a structurally similar compound, 2-amino-5-tert-butyl-1,3,4-thiadiazole, is provided below and can be adapted for the synthesis of the title compound by substituting pivalic acid with 4-tert-butylbenzoic acid.

Representative Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole

This protocol is based on the synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole.[6]

Materials:

-

Aromatic carboxylic acid (e.g., 4-tert-butylbenzoic acid)

-

Thiosemicarbazide

-

Phosphorus oxychloride

-

Dioxane

-

50% aqueous sodium hydroxide

-

Water

-

Ice

Equipment:

-

Three-liter reaction flask

-

Power stirrer

-

Heating mantle

-

Dropping funnel

-

Thermometer

-

Water-cooled condenser

-

Vacuum filter

Procedure:

-

Charge the reaction flask with the aromatic carboxylic acid and dioxane.

-

To the stirred solution, add thiosemicarbazide.

-

Charge the dropping funnel with phosphorus oxychloride and add it to the well-stirred solution in the reaction vessel.

-

Stir and heat the reaction mixture to 95-100°C.

-

After the evolution of hydrogen chloride is complete, cool the mixture and remove the liquid phase by decantation.

-

Add sufficient hot water to dissolve the residue.

-

With ice-bath cooling and agitation, slowly add 50% aqueous sodium hydroxide.

-

Cool the mixture to 20°C and collect the product on a vacuum filter.

-

Wash the filter cake with water and dry to obtain the 2-amino-5-aryl-1,3,4-thiadiazole product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole | C9H9N3S | CID 605582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. hakon-art.com [hakon-art.com]

- 6. prepchem.com [prepchem.com]

Methodological & Application

Synthesis of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol outlined below is based on established methods for the synthesis of 2-amino-1,3,4-thiadiazole derivatives, which typically involve the cyclization of a carboxylic acid with thiosemicarbazide.

Introduction

2-Amino-1,3,4-thiadiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of medicinal chemistry. These molecules are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiparasitic properties.[1] The synthesis of these compounds is often achieved through the reaction of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent, leading to the formation of the thiadiazole ring.[2][3][4] This application note details a robust protocol for the synthesis of the this compound derivative.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed condensation and subsequent cyclodehydration of 4-tert-butylbenzoic acid and thiosemicarbazide.

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using various methods. The expected values for the target compound are included for reference.

| Parameter | Value | Method/Reference |

| Molecular Formula | C₁₂H₁₅N₃S | - |

| Molecular Weight | 233.33 g/mol | - |

| Typical Yield | 64 - 95% | [4][5] |

| Melting Point | 187-188 °C (for 2-amino-5-tert-butyl-1,3,4-thiadiazole) | [6] |

| Appearance | Colorless to white crystals/powder | [4] |

| Key IR Peaks (cm⁻¹) | ~3300-3100 (N-H), ~1600 (C=N), ~1550 (aromatic C=C) | [1] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.5-7.8 (d, 2H, Ar-H), ~7.3-7.5 (d, 2H, Ar-H), ~7.2 (s, 2H, NH₂), ~1.3 (s, 9H, C(CH₃)₃) | [1] |

Experimental Protocol

This protocol describes the synthesis of this compound using phosphorus oxychloride (POCl₃) as the dehydrating agent. This method is widely used and generally provides good yields.[7]

Materials:

-

4-tert-butylbenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Dioxane (or other suitable solvent)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Heating mantle

-

Dropping funnel

-

Thermometer

-

Condenser

-

Vacuum filter apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and condenser, add 4-tert-butylbenzoic acid (1.1 equivalents) and dioxane.

-

Addition of Thiosemicarbazide: To the stirred solution, add thiosemicarbazide (1.0 equivalent).